3-(Methylsulfanyl)pyridine-4-carbonitrile
Overview
Description
3-(Methylsulfanyl)pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C₇H₆N₂S. It is known for its unique structure, which includes a pyridine ring substituted with a methylsulfanyl group at the 3-position and a carbonitrile group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)pyridine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine-4-carbonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The methylthiolate anion displaces the chlorine atom, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 3-(Methylsulfinyl)pyridine-4-carbonitrile, 3-(Methylsulfonyl)pyridine-4-carbonitrile.
Reduction: 3-(Methylsulfanyl)pyridine-4-amine.
Substitution: 3-(Methylsulfanyl)-5-nitropyridine-4-carbonitrile, 3-(Methylsulfanyl)-5-chloropyridine-4-carbonitrile.
Scientific Research Applications
3-(Methylsulfanyl)pyridine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)pyridine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfanyl)pyridine-2-carbonitrile: Similar structure but with the carbonitrile group at the 2-position.
3-(Methylsulfanyl)pyridine-5-carbonitrile: Similar structure but with the carbonitrile group at the 5-position.
4-(Methylsulfanyl)pyridine-3-carbonitrile: Similar structure but with the positions of the methylsulfanyl and carbonitrile groups swapped.
Uniqueness
3-(Methylsulfanyl)pyridine-4-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The 4-position carbonitrile group and 3-position methylsulfanyl group provide distinct electronic and steric properties, making it a valuable compound for targeted synthesis and research .
Properties
IUPAC Name |
3-methylsulfanylpyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-10-7-5-9-3-2-6(7)4-8/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXDGYKHCFLTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CN=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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